REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[Cl:1][c:2]1[n:3][c:4]([C:12]([F:13])([F:14])[F:15])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[K+:22].[K+:23].[NH2:16][NH2:17].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[c:2]1([NH:16][NH2:17])[n:3][c:4]([C:12]([F:13])([F:14])[F:15])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1nc(Cl)c2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NNc1nc(C(F)(F)F)nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |